molecular formula C14H19NO2 B3483445 2,2-dimethyl-N-phenyltetrahydro-2H-pyran-4-carboxamide

2,2-dimethyl-N-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B3483445
M. Wt: 233.31 g/mol
InChI Key: UZWCQCTWOKZZCM-UHFFFAOYSA-N
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Description

“2,2-dimethyl-N-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The “2,2-dimethyl” indicates that there are two methyl groups attached to the second carbon of the pyran ring. The “N-phenyl” indicates that there is a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to the nitrogen atom. The “carboxamide” group is a functional group consisting of a carbonyl (C=O) and an amine (NH2) group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyran ring, the addition of the methyl groups, and the attachment of the phenyl and carboxamide groups. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyran ring, the methyl groups, the phenyl group, and the carboxamide group. The pyran ring and the phenyl group are both aromatic, meaning they have a special stability due to the delocalization of electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drugs or bioactive compounds. Without specific information, it’s not possible to provide the mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Some general precautions should always be taken when handling chemicals, including using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

2,2-dimethyl-N-phenyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)10-11(8-9-17-14)13(16)15-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWCQCTWOKZZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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